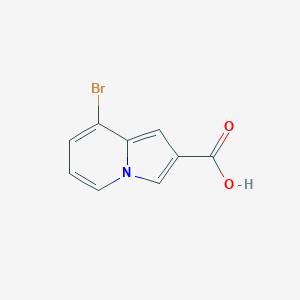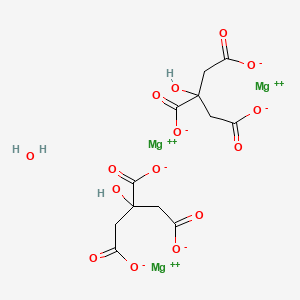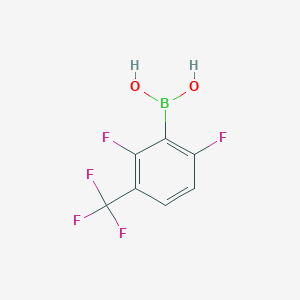
2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Difluoro-3-trifluoromethylphenylboronic acid is a chemical compound with the molecular formula C7H4BF5O2 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group . Boronic acids are a class of weak acids characterized by boron atoms with hydroxy functional groups .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-3-trifluoromethylphenylboronic acid consists of a phenyl ring (a six-membered aromatic ring) with two fluorine atoms and a trifluoromethyl group attached to it . The boronic acid group is also attached to the phenyl ring . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Boronic acids, including 2,6-Difluoro-3-trifluoromethylphenylboronic acid, are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .
Mode of Action
In the SM coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium (II) complex forms a new bond with an electrophilic organic group . Following this, the transmetalation step occurs, where the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key pathway in which this compound is involved . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this reaction can influence the synthesis of various organic compounds, including biologically active molecules .
Pharmacokinetics
Its use in organic synthesis suggests that its bioavailability would be influenced by factors such as its stability, solubility, and reactivity .
Result of Action
The action of this compound in the SM coupling reaction results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including polymers, organic semiconductors, and biologically active molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the compound’s reactivity . Furthermore, the compound is generally considered environmentally benign, contributing to the broad application of SM coupling .
Properties
IUPAC Name |
[2,6-difluoro-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGSHMZBKZYWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(F)(F)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
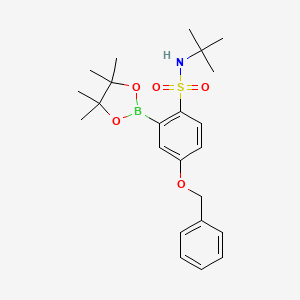
![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)

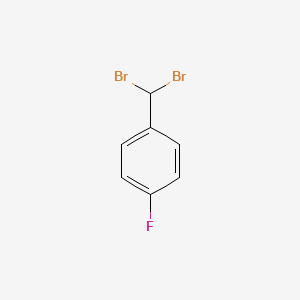
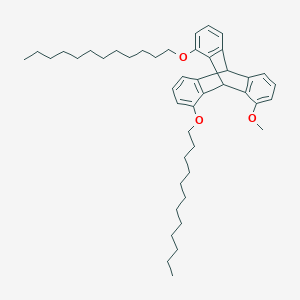
![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate)](/img/structure/B6309034.png)
![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)
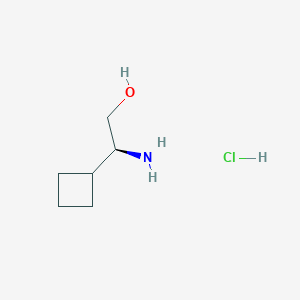
![(2R,3S)-3-Isopropyl-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B6309048.png)
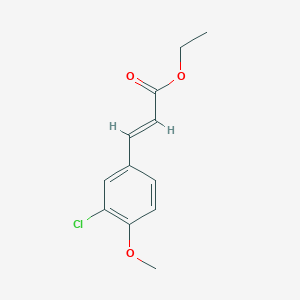
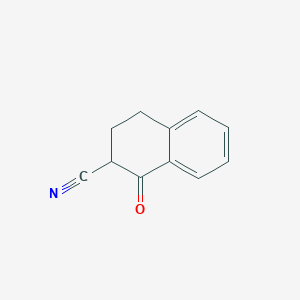
![7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B6309091.png)
